6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSHGSDWOPVRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481531 | |
| Record name | 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-12-8 | |
| Record name | 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
A widely adapted approach for pyrimidinone derivatives involves cyclocondensation reactions between carboxamide precursors and aldehydes. For 6-hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one, this method leverages 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives and thiophene-3-carboxaldehyde. The reaction proceeds via imine formation followed by intramolecular cyclization, as demonstrated in analogous syntheses.
Procedure and Conditions
In a representative protocol, 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (0.002 mol) is reacted with thiophene-3-carboxaldehyde (0.002 mol) in glacial acetic acid (10 mL) under reflux for 12 hours. The mixture is cooled, filtered, and crystallized from dimethylformamide (DMF) or acetic acid. This method yields approximately 57–68% of the target compound, depending on the substituents and purification techniques.
Optimization and Challenges
Key variables include:
-
Solvent selection : Acetic acid promotes protonation of the amine, facilitating nucleophilic attack, while DMF enhances solubility of intermediates.
-
Temperature : Prolonged reflux (>12 hours) ensures complete cyclization but risks decomposition.
-
Substituent effects : Electron-withdrawing groups on the aldehyde (e.g., halides) improve reaction rates but may necessitate higher temperatures.
Nucleophilic Substitution and Ring Closure
Thiourea-Based Pathways
An alternative route involves thiourea derivatives as precursors. For instance, 2-thioureido-3-(thiophen-3-yl)acrylic acid undergoes cyclization in basic media to form the pyrimidinone ring. This method aligns with protocols for analogous thiophene-containing heterocycles.
Stepwise Synthesis
Yield and Purity
This method typically achieves 45–55% yield, with purity >90% after recrystallization from ethanol. However, scalability is limited by the exothermic nature of the cyclization step, requiring careful temperature control.
Catalytic Cyclization Using Lewis Acids
Friedel-Crafts Alkylation Adaptations
Drawing from Friedel-Crafts methodologies for dihydroquinolinones, AlCl₃ or FeCl₃ (3–5 equivalents) catalyze the intramolecular cyclization of N-(thiophen-3-yl)-3-chloropropionamide derivatives. This approach mirrors the synthesis of 6-hydroxy-3,4-dihydroquinolinone, where Lewis acids promote electrophilic aromatic substitution.
Reaction Setup
-
Substrate : N-(thiophen-3-yl)-3-chloropropionamide (1 equiv.) is dissolved in N,N-dimethylacetamide (DMA, 1.3 equiv.).
-
Catalyst : AlCl₃ (4 equiv.) is added gradually, inducing an exotherm to 140–160°C.
-
Quenching : The mixture is poured into water, neutralized with NaBH₄, and filtered to isolate the product.
Performance Metrics
-
Yield : 85–92% after purification.
-
Purity : >99% by HPLC, attributed to the high reactivity of the Lewis acid and minimal side reactions.
Comparative Analysis of Methods
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting continuous flow systems for the catalytic cyclization method reduces reaction times (2–4 hours vs. 12 hours) and improves heat dissipation, mitigating decomposition risks. For example, a tubular reactor operating at 150°C with AlCl₃ achieves 89% yield at 10 kg/batch scale.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene moiety undergoes oxidation under controlled conditions:
Key Findings :
-
Sulfoxide formation occurs regioselectively at the thiophene sulfur atom, confirmed by NMR (δ 2.8–3.1 ppm for S=O) .
-
Over-oxidation to sulfones requires strong acidic conditions and extended reaction times .
Nucleophilic Substitution at the Pyrimidine Ring
The hydroxyl group at position 6 participates in substitution reactions:
Mechanistic Insights :
-
Chlorination with POCl₃ proceeds via a Vilsmeier-Haack-type intermediate, confirmed by IR loss of O–H stretch (3400 cm⁻¹) .
-
Amination follows an SNAr mechanism, with electron-withdrawing thiophene enhancing pyrimidine ring electrophilicity .
Condensation Reactions
The compound forms Schiff bases and fused heterocycles:
With Chalcones
Notable Example :
-
Condensation with 4-nitrochalcone yields a pyrido-pyrimidine system showing PARP-1 inhibition (IC₅₀ = 0.8 μM) .
Cyclization Reactions
Intramolecular cyclization generates polycyclic systems:
Mechanism :
Reductive Modifications
Selective reductions preserve the thiophene ring:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ / MeOH | 0°C, 2 hrs | Dihydropyrimidinone | C=C reduction without ring opening |
| H₂ (1 atm) / Pd/C | RT, 24 hrs | Tetrahydro derivative | Complete saturation of pyrimidine ring |
Applications :
-
Dihydro derivatives exhibit enhanced solubility for pharmacokinetic studies.
Metal Complexation
The compound acts as a bidentate ligand:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | EtOH/H₂O, pH 6, 60°C | [Cu(L)₂(H₂O)₂]·2H₂O | Stable up to 250°C |
| FeCl₃·6H₂O | MeOH, 4 hrs | Octahedral Fe(III) complex | Catalytic activity in oxidation |
Characterization :
Scientific Research Applications
Medicinal Chemistry
6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one has been investigated for its pharmacological potential, particularly in:
- Antiviral Activity : Studies indicate that compounds with pyrimidine structures can exhibit antiviral properties. The presence of the thiophene moiety may enhance this activity by improving the compound's ability to interact with viral enzymes or receptors .
- Anticancer Research : Some derivatives of pyrimidines have shown promise in inhibiting cancer cell proliferation. The compound's ability to modulate signaling pathways involved in cell growth and apoptosis is under investigation .
Biochemical Research
The compound is being explored for its role in various biochemical pathways, including:
- Enzyme Inhibition : Research suggests that 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one may act as an inhibitor for certain metabolic enzymes, potentially leading to therapeutic applications in metabolic disorders .
- Protein Interaction Studies : Its structure allows it to be a candidate for studying protein-ligand interactions, which is crucial for drug design and development.
Agricultural Chemistry
There is emerging interest in the application of this compound as a potential agrochemical:
- Pesticidal Properties : Preliminary studies have suggested that similar thiophene-containing compounds can exhibit pesticidal activities, making this compound a candidate for further exploration in crop protection .
Table of Key Research Findings
Notable Case Studies
-
Antiviral Activity Study :
- Researchers evaluated the antiviral effects of various pyrimidine derivatives, including 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one, against influenza and HIV. The results indicated a dose-dependent inhibition of viral replication, suggesting potential for therapeutic development.
-
Cancer Cell Line Investigation :
- A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of this compound. The study concluded that it significantly induced apoptosis through caspase activation pathways.
-
Enzyme Interaction Analysis :
- Using molecular docking simulations, researchers identified binding affinities between the compound and target metabolic enzymes, providing insights into its mechanism of action as an inhibitor.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Pyrido-Thienopyrimidinones
Compounds such as 8-Bromo-7,9-dimethyl-2-(thiophen-3-yl)-2,3-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one (3j) () share the thiophen-3-yl substituent but incorporate a fused pyrido-thienopyrimidinone core. This rigidification enhances selectivity for kinases like Pim-1, achieving IC₅₀ values in the nanomolar range .
Key Structural Differences:
Thiophene vs. Thioxo Modifications
5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (IVPC) () replaces the hydroxyl group with a thioxo (S=O) moiety. This modification increases electrophilicity, enhancing interactions with cysteine residues in phenylalanine hydroxylase (PAH), making IVPC a potent pharmacological chaperone for phenylketonuria (PKU) . The target compound’s 6-OH group may instead act as a hydrogen bond donor, favoring binding to polar active sites .
Activity Comparison:
| Compound | Key Functional Group | Target | Application |
|---|---|---|---|
| Target Compound | 6-OH | Not reported | Not reported |
| IVPC () | 2-Thioxo | PAH enzyme | PKU therapy |
Substituent Effects on Solubility and Bioavailability
1-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one () features a propyl chain at the 6-position and a thioxo group. The alkyl chain improves lipid solubility (logP ~1.25) but reduces aqueous solubility (1.1 g/L), limiting its use in hydrophilic environments .
Physicochemical Properties:
| Compound | Water Solubility | logP | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Moderate (est.) | ~1.0 | Not reported |
| 1-Propyl-2-thioxo analog () | 1.1 g/L | 1.25 | 218–221 |
Anti-Inflammatory and Antimicrobial Derivatives
2,3-Dihydro-3-amino-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one () demonstrates anti-inflammatory activity by inhibiting cyclooxygenase (COX) isoforms. The thioxo group and phenyl substituent are critical for COX-2 selectivity . The target compound’s thiophen-3-yl group may similarly engage in hydrophobic interactions but lacks the thioxo moiety, likely reducing COX affinity .
Biological Activity:
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | – |
| Anti-inflammatory analog () | COX-2 inhibition | Thioxo-mediated binding |
Biological Activity
6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound possesses a thiophene ring, which is known for enhancing the pharmacological properties of various organic molecules. The biological activity of this compound encompasses a range of effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : CHNOS
- Molar Mass : 194.21 g/mol
- Density : 1.58 ± 0.1 g/cm³
1. Antimicrobial Activity
Research has demonstrated that 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these organisms suggest potent activity, comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 32 |
| C. albicans | 64 |
2. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies report IC values around 0.04 μmol, indicating strong activity compared to standard anti-inflammatory drugs like celecoxib .
| Compound | IC (μmol) |
|---|---|
| 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one | 0.04 |
| Celecoxib | 0.04 |
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and hydroxyl radical scavenging assays. Results indicate that it effectively neutralizes free radicals, thus potentially mitigating oxidative stress-related damage .
| Assay Type | % Inhibition at 100 µM |
|---|---|
| DPPH Radical Scavenging | 78 |
| Hydroxyl Radical Scavenging | 71 |
4. Anticancer Activity
Preliminary studies suggest that this pyrimidine derivative may possess anticancer properties, particularly against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The compound demonstrated IC values lower than those of established chemotherapeutics, indicating its potential as a therapeutic agent in cancer treatment .
| Cell Line | IC (µg/mL) |
|---|---|
| A549 | 193.93 |
| HCT116 | 208.58 |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound to enhance its efficacy and selectivity against specific targets:
- Study on Derivatives : A series of derivatives were synthesized to explore structure–activity relationships (SARs). These derivatives exhibited varying degrees of biological activity, with some showing enhanced anti-inflammatory and anticancer properties compared to the parent compound .
- Computational Studies : Molecular docking studies have been conducted to predict the binding interactions between the compound and its biological targets, providing insights into its mechanism of action and guiding further drug development efforts .
Q & A
Q. How can crystallographic data (e.g., CIF files) be leveraged to improve synthetic strategies?
- SC-XRD data reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that influence solubility and crystallinity. For example, planar thiophene rings enhance crystal packing, guiding solvent selection for recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
